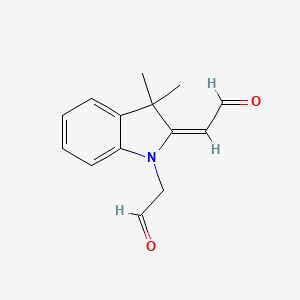
1H-Indole-1-acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-1-acetaldehyde is an organic compound belonging to the class of indoles, which are heterocyclic compounds containing a fused pyrrole and benzene ring. Indoles are significant in both natural products and synthetic compounds due to their wide range of biological activities . This compound is a derivative of indole and is known for its role as an intermediate in various chemical reactions and biological processes.
Métodos De Preparación
1H-Indole-1-acetaldehyde can be synthesized through several methods. One common synthetic route involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the palladium or copper-catalyzed cyanation of 3-halogenated indazole followed by reduction with RANEY® nickel or DIBAL . Industrial production methods often rely on these catalytic processes due to their efficiency and yield.
Análisis De Reacciones Químicas
1H-Indole-1-acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-acetic acid, a compound with significant biological activity.
Reduction: Reduction reactions can convert it into indole-3-ethanol or other related compounds.
Substitution: It can undergo substitution reactions, particularly at the indole nitrogen or the aldehyde group, to form a variety of derivatives
Common reagents used in these reactions include palladium(II) acetate, triethylamine, and various acids and bases depending on the desired transformation . Major products formed from these reactions include indole-3-acetic acid, indole-3-ethanol, and other substituted indoles.
Aplicaciones Científicas De Investigación
1H-Indole-1-acetaldehyde has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Indole-1-acetaldehyde involves its interaction with various molecular targets and pathways. It can activate nuclear receptors, regulate intestinal hormones, and act as a signaling molecule in biological systems . These interactions help maintain homeostasis and impact metabolic and immune responses, showing potential therapeutic prospects .
Comparación Con Compuestos Similares
1H-Indole-1-acetaldehyde can be compared with other indole derivatives such as indole-3-acetaldehyde, indole-3-acetic acid, and indole-3-ethanol. While these compounds share a common indole structure, their functional groups and reactivity differ, leading to unique biological and chemical properties . For example, indole-3-acetic acid is a well-known plant hormone, whereas indole-3-ethanol is used in the synthesis of various pharmaceuticals .
Propiedades
Número CAS |
63455-65-2 |
|---|---|
Fórmula molecular |
C14H15NO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
2-[(2E)-3,3-dimethyl-2-(2-oxoethylidene)indol-1-yl]acetaldehyde |
InChI |
InChI=1S/C14H15NO2/c1-14(2)11-5-3-4-6-12(11)15(8-10-17)13(14)7-9-16/h3-7,9-10H,8H2,1-2H3/b13-7+ |
Clave InChI |
QCDYPDFYTBZCPB-NTUHNPAUSA-N |
SMILES isomérico |
CC\1(C2=CC=CC=C2N(/C1=C/C=O)CC=O)C |
SMILES canónico |
CC1(C2=CC=CC=C2N(C1=CC=O)CC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


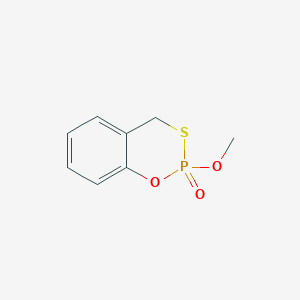
![Phosphonium, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]tris(4-methylphenyl)-](/img/structure/B14491388.png)
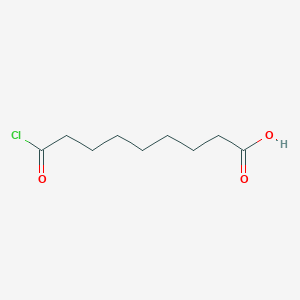
![2-Methyl-10-{[4-(pyren-1-YL)butanoyl]oxy}decanoic acid](/img/structure/B14491404.png)
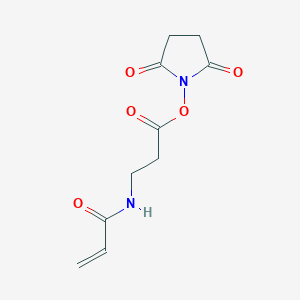
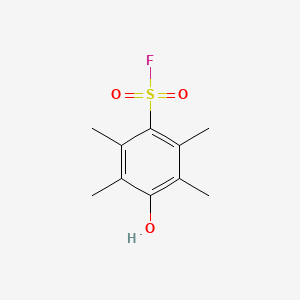


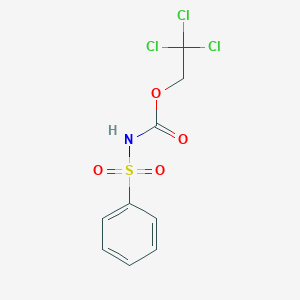
![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)
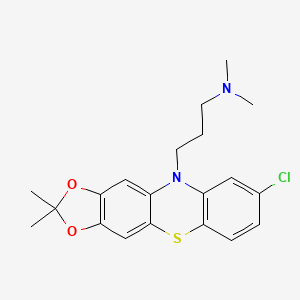
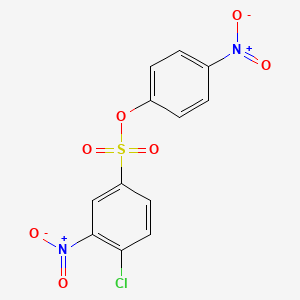
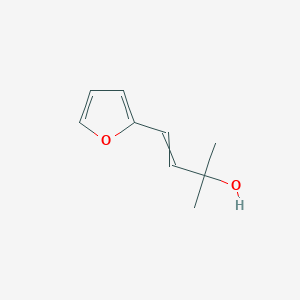
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)
